Sodium aspartate monohydrate

Catalog No.
S699243
CAS No.
323194-76-9
M.F
C4H8NNaO5
M. Wt
173.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium aspartate monohydrate

CAS Number

323194-76-9

Product Name

Sodium aspartate monohydrate

IUPAC Name

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate

Molecular Formula

C4H8NNaO5

Molecular Weight

173.1 g/mol

InChI

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1

InChI Key

PPTHNBYUFXSJPS-JIZZDEOASA-M

SMILES

C(C(C(=O)[O-])N)C(=O)O.O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.O.[Na+]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+]

Component in solutions:

  • Reservoir solution for protein crystallization: Sodium L-aspartate monohydrate can act as a component in reservoir solutions used for protein crystallization experiments. These experiments aim to obtain protein crystals suitable for X-ray crystallography, a technique to determine protein structures. Source: Sigma-Aldrich product page on L-Aspartic Acid Sodium Salt Monohydrate:

Potential use in cardioplegic solutions:

  • Research on cardioplegia: Limited research from outside the US explores the potential use of sodium L-aspartate monohydrate in cardioplegic solutions. These solutions are used during cardiac bypass surgery to protect the heart muscle. However, more research is required to establish its safety and efficacy for this specific application. Source: University of Maryland, Baltimore - "Final Report: Evaluation of the Safety and Efficacy of Sodium L-Aspartate Monohydrate for Use in Cardioplegic Solutions During Coronary Artery Bypass Graft Surgery"
  • L-aspartic acid is a non-essential amino acid, meaning the body can produce it on its own [].
  • Sodium aspartate monohydrate is a salt formed by L-aspartic acid and sodium hydroxide [].
  • It has applications in scientific research, particularly as a component in buffers and cell culture media [, ].

Molecular Structure Analysis

  • Sodium aspartate monohydrate consists of L-aspartic acid (C4H7NO4) bonded with a sodium ion (Na+) and a water molecule (H2O) [].
  • The key features of L-aspartic acid include an amino group (NH2), a carboxylic acid group (COOH), and a side chain with a carboxylic acid group (CH2COOH).
  • The L-isomer refers to the stereochemistry of the molecule, which is important for its biological function [].

Chemical Reactions Analysis

  • Synthesis: Sodium aspartate can be synthesized from L-aspartic acid through neutralization with sodium hydroxide [].
C4H7NO4 (L-aspartic acid) + NaOH -> C4H6NO4Na (sodium aspartate) + H2O
  • Decomposition: The breakdown pathway of sodium aspartate in the human body is not extensively studied in scientific research, but it likely follows the general process of amino acid metabolism [].

Physical And Chemical Properties Analysis

  • Appearance: White crystalline powder [].
  • Melting point: 271 °C (decomposition) [].
  • Solubility: Soluble in water [].

In scientific research, sodium aspartate functions primarily as a constituent of buffers and cell culture media [, ]. Buffers help maintain a stable pH, which is critical for many biological processes. Cell culture media provides nutrients and a suitable environment for cells to grow in a laboratory setting. The specific mechanism of action within these contexts is related to the overall properties of the buffer or media, rather than a unique function of sodium aspartate itself.

Sequence

D

Wikipedia

Sodium aspartate monohydrate

Dates

Modify: 2023-08-15

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